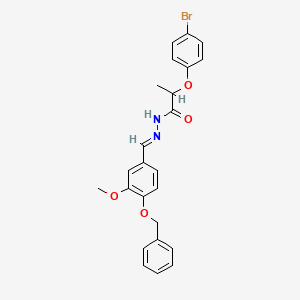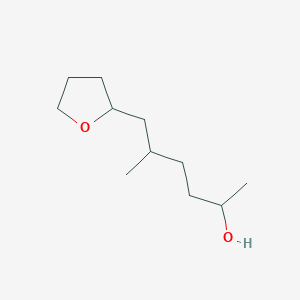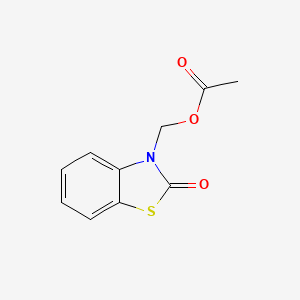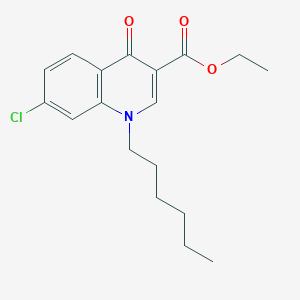
2(5H)-Furanone, 3,4-dichloro-5-(2-oxo-2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-5-(2-oxo-2-phenylethyl)-2(5H)-furanone is an organic compound that belongs to the class of furanones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-5-(2-oxo-2-phenylethyl)-2(5H)-furanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include a furanone precursor and chlorinating agents.
Chlorination: The furanone precursor is subjected to chlorination under controlled conditions to introduce chlorine atoms at the 3 and 4 positions.
Addition of Phenylethyl Group: The phenylethyl group is introduced through a series of reactions, often involving the use of reagents such as phenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dichloro-5-(2-oxo-2-phenylethyl)-2(5H)-furanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the keto group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Nucleophiles: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical reagent.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-5-(2-oxo-2-phenylethyl)-2(5H)-furanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dichloro-2(5H)-furanone: Lacks the phenylethyl group but shares the furanone core structure.
5-(2-oxo-2-phenylethyl)-2(5H)-furanone: Similar structure but without the chlorine atoms.
Uniqueness
3,4-dichloro-5-(2-oxo-2-phenylethyl)-2(5H)-furanone is unique due to the presence of both chlorine atoms and the phenylethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
20030-09-5 |
|---|---|
Fórmula molecular |
C12H8Cl2O3 |
Peso molecular |
271.09 g/mol |
Nombre IUPAC |
3,4-dichloro-2-phenacyl-2H-furan-5-one |
InChI |
InChI=1S/C12H8Cl2O3/c13-10-9(17-12(16)11(10)14)6-8(15)7-4-2-1-3-5-7/h1-5,9H,6H2 |
Clave InChI |
PLGTYAKXILKSKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC2C(=C(C(=O)O2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11992909.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11992910.png)

![N-[4-[(2-Nitro-benzylidene)-amino]-phenyl]acetamide](/img/structure/B11992930.png)
![methyl 4-[(E)-(2-{[3-(3-nitrophenyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11992934.png)

![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide](/img/structure/B11992946.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-ethoxyphenyl)-1,3-thiazole](/img/structure/B11992948.png)

![2-((E)-{[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B11992967.png)
![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide](/img/structure/B11992977.png)

